molecular formula C11H12Cl2N2O B2420601 N-(2,4-dichlorophenyl)-3-(dimethylamino)acrylamide CAS No. 338976-57-1

N-(2,4-dichlorophenyl)-3-(dimethylamino)acrylamide

Cat. No.: B2420601
CAS No.: 338976-57-1
M. Wt: 259.13
InChI Key: KCBBLWLEDDNIJF-AATRIKPKSA-N
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Description

  • The intermediate N-(2,4-dichlorophenyl)acrylamide is then reacted with dimethylamine to introduce the dimethylamino group, resulting in the formation of N-(2,4-dichlorophenyl)-3-(dimethylamino)acrylamide.
  • Reaction conditions: Elevated temperature (e.g., 50-70°C), inert atmosphere.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is scaled up to accommodate larger quantities. The process involves the use of industrial reactors, precise control of reaction parameters, and purification steps to ensure high purity and yield of the final product.

Scientific Research Applications

N-(2,4-dichlorophenyl)-3-(dimethylamino)acrylamide has several scientific research applications, including:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly in the treatment of cancer and infectious diseases.

    Materials Science: The compound is used in the synthesis of polymers and copolymers with specific properties, such as enhanced thermal stability and mechanical strength.

    Biological Studies: It is used as a probe in biochemical assays to study enzyme interactions and protein binding.

    Industrial Applications: The compound is utilized in the production of specialty chemicals and advanced materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dichlorophenyl)-3-(dimethylamino)acrylamide typically involves the reaction of 2,4-dichloroaniline with dimethylamine and acryloyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

  • Step 1: Formation of the Intermediate

    • 2,4-dichloroaniline is reacted with acryloyl chloride in the presence of a base such as triethylamine to form the intermediate N-(2,4-dichlorophenyl)acrylamide.
    • Reaction conditions: Room temperature, inert atmosphere (e.g., nitrogen or argon).

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dichlorophenyl)-3-(dimethylamino)acrylamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced amides or amines.

    Substitution: The dichlorophenyl group can undergo substitution reactions with nucleophiles, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, or alcohols can be used in substitution reactions.

Major Products Formed

    Oxidation: Oxidized derivatives such as N-(2,4-dichlorophenyl)-3-(dimethylamino)acrylic acid.

    Reduction: Reduced amides or amines.

    Substitution: Substituted derivatives with various functional groups replacing the chlorine atoms.

Mechanism of Action

The mechanism of action of N-(2,4-dichlorophenyl)-3-(dimethylamino)acrylamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include:

    Enzyme Inhibition: The compound can bind to the active site of enzymes, preventing substrate binding and subsequent catalytic activity.

    Receptor Modulation: It can interact with cell surface receptors, altering signal transduction pathways and cellular responses.

Comparison with Similar Compounds

N-(2,4-dichlorophenyl)-3-(dimethylamino)acrylamide can be compared with other similar compounds, such as:

    N-(2,4-dichlorophenyl)acrylamide: Lacks the dimethylamino group, resulting in different chemical and biological properties.

    N-(2,4-dichlorophenyl)-3-(methylamino)acrylamide: Contains a methylamino group instead of a dimethylamino group, leading to variations in reactivity and applications.

    N-(2,4-dichlorophenyl)-3-(ethylamino)acrylamide:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

IUPAC Name

(E)-N-(2,4-dichlorophenyl)-3-(dimethylamino)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12Cl2N2O/c1-15(2)6-5-11(16)14-10-4-3-8(12)7-9(10)13/h3-7H,1-2H3,(H,14,16)/b6-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCBBLWLEDDNIJF-AATRIKPKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=CC(=O)NC1=C(C=C(C=C1)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=C/C(=O)NC1=C(C=C(C=C1)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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